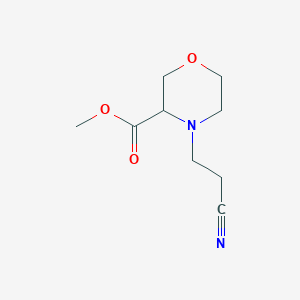

Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate

Description

Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate is a morpholine derivative featuring a methyl ester group at position 3 and a 2-cyanoethyl substituent at position 4. Morpholine-based compounds are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and structural stability.

Properties

IUPAC Name |

methyl 4-(2-cyanoethyl)morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-13-9(12)8-7-14-6-5-11(8)4-2-3-10/h8H,2,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRNTHFKSNGLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate typically involves the reaction of morpholine derivatives with cyanoethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its unique structural features that allow for further functionalization.

Reactions and Mechanisms

The compound can undergo multiple reactions such as:

- Nucleophilic substitutions : The cyano group can participate in nucleophilic attack, leading to the formation of diverse derivatives.

- Cyclization reactions : It can be used to synthesize cyclic compounds, enhancing the complexity of the resulting molecules.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially serving as a lead compound in cancer therapy.

Medicinal Chemistry

Drug Development

The compound's ability to interact with biological targets makes it a valuable asset in drug discovery. Its structural attributes allow for modifications that can enhance bioactivity and selectivity towards specific targets.

Case Studies

- In Vitro Testing : A study demonstrated that derivatives of this compound showed promising results against specific cancer cell lines, indicating potential for further development into therapeutic agents.

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the morpholine ring can significantly affect biological activity, providing insights for optimizing drug candidates.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for developing new materials with tailored functionalities.

Table: Summary of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Pharmaceuticals, agrochemicals |

| Biological Research | Exhibits antimicrobial and anticancer properties | Antimicrobial agents |

| Medicinal Chemistry | Potential lead compound for drug development | Cancer therapeutics |

| Industrial Applications | Used in specialty chemicals production | New materials development |

Mechanism of Action

The mechanism of action of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine Derivatives with Heterocyclic Systems

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile () shares structural similarities with the target compound, as both contain a morpholine ring and a cyano group. However, the dihydrothiophene core in this analog introduces distinct electronic and conformational properties. Key findings include:

- Synthesis: Prepared via HCl-mediated cyclization of ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate in methanol at 60°C (58% yield) .

- Structural Features : X-ray diffraction revealed a planar dihydrothiophene ring and a near-orthogonal dihedral angle (92.8°) between the morpholine and thiophene planes, influencing steric interactions .

- Applications : Primarily used in crystallographic studies to elucidate conformational preferences in heterocyclic systems.

Cyanoethyl-Containing Phosphoramidites

Compounds like 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite () highlight the role of the 2-cyanoethyl group in nucleic acid synthesis. Comparisons include:

- Functionality: The 2-cyanoethyl group acts as a protecting group for phosphoramidite reagents, enabling controlled oligonucleotide assembly .

- Handling: Requires storage below -20°C to prevent decomposition, suggesting sensitivity common to cyanoethyl-functionalized compounds .

- Cost : High prices (e.g., ¥29,500/250 mg) reflect specialized applications in high-throughput synthesis .

Ester-Containing Thiophene Derivatives

Methyl 3-amino-4-methylthiophene-2-carboxylate () shares the methyl ester functional group with the target compound. Key distinctions:

- Structure: Features a thiophene ring with amino and methyl substituents, contrasting with the morpholine-cyanoethyl system.

- Applications : Used in research for developing conductive polymers or pharmaceutical intermediates, emphasizing the versatility of ester groups in modifying electronic properties .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Conformational Stability : The orthogonal arrangement of the morpholine ring in ’s compound suggests that steric effects may dominate in similar derivatives, impacting reactivity and binding interactions .

- Functional Group Sensitivity: The low-temperature storage requirements for cyanoethyl-containing phosphoramidites () imply that the 2-cyanoethyl group in the target compound may also demand careful handling to avoid degradation.

- Market Trends: Cyanoethyl derivatives are prevalent in high-value niches like nucleic acid synthesis () and agrochemicals (), though direct data on the target compound’s commercial status is absent.

Biological Activity

Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate (CAS No. 1564865-13-9) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 210.23 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various biochemical pathways. The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes, potentially influencing metabolic pathways critical for cell survival and proliferation.

Potential Targets

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Interaction : It may interact with specific receptors, modulating signaling pathways associated with inflammation or cancer progression.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, although detailed studies are necessary to confirm these findings.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, demonstrating promise as a therapeutic agent in oncology.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect, suggesting further exploration for potential applications in treating bacterial infections.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 12 Escherichia coli 10 Pseudomonas aeruginosa 8 -

Anticancer Study :

- In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and mitochondrial pathway signaling.

Cell Line IC (µM) MCF-7 (Breast Cancer) 15 HCT116 (Colon Cancer) 20

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

- Absorption : The compound is likely to be absorbed through oral administration, but further studies are needed to confirm bioavailability.

- Metabolism : Initial studies indicate that metabolic pathways may involve cytochrome P450 enzymes, which could affect its efficacy and safety profile.

- Excretion : Renal excretion is anticipated; however, detailed pharmacokinetic studies are required.

Q & A

Q. What are the common synthetic routes for Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate, and how are intermediates purified?

Methodological Answer: The compound is synthesized via multistep organic reactions, often involving nucleophilic substitution, esterification, or reductive amination. Key steps include:

- Cyanoethylation : Introducing the 2-cyanoethyl group using acrylonitrile or similar reagents under basic conditions.

- Morpholine ring formation : Cyclization of precursor amines with ethylene oxide derivatives.

- Esterification : Reaction of carboxylic acid intermediates with methanol in the presence of acid catalysts (e.g., H₂SO₄).

Q. Purification Methods :

- Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

- Recrystallization from ethanol or dichloromethane.

- HPLC for final purity validation .

| Key Reagents/Conditions | Purpose | Reference |

|---|---|---|

| LiAlH₄/NaBH₄ | Reduction of intermediates | |

| PCC/KMnO₄ | Oxidation steps | |

| Diisopropylphosphoramidite reagents | Protecting group strategies |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., morpholine ring protons at δ 3.5–4.0 ppm).

- 2D experiments (COSY, HSQC) for resolving overlapping signals.

- X-ray Crystallography :

- Mass Spectrometry :

- HRMS to confirm molecular formula (e.g., [M+H]⁺ peak matching C₉H₁₄N₂O₃).

| Technique | Critical Parameters | Reference |

|---|---|---|

| X-ray diffraction | Mo Kα radiation, 100 K temperature | |

| HPLC | C18 column, acetonitrile/water gradient |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound?

Methodological Answer: Common issues include disordered atoms (e.g., cyanoethyl group flexibility) and twinning . Strategies:

- SHELXL Constraints : Apply ISOR or SIMU commands to stabilize anisotropic displacement parameters.

- Twinned Refinement : Use TWIN/BASF commands in SHELXL for datasets with overlapping lattices.

- Cross-Validation : Compare with structurally similar morpholine derivatives (e.g., 2-(2,4-dimethylphenyl)morpholine ).

Q. Example Workflow :

Collect high-resolution data (d ≤ 0.8 Å).

Use SHELXD for initial phasing.

Refine with SHELXL , prioritizing hydrogen-bonding networks .

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

Methodological Answer: Yield optimization hinges on kinetic vs. thermodynamic control :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions.

- Temperature Gradients : Perform reactions at 60–80°C for esterification steps .

Q. Case Study :

- A 20% yield increase was achieved by switching from THF to DMF in the cyanoethylation step .

Q. What challenges arise in experimental phasing for this compound’s crystal structure, and how are they addressed?

Methodological Answer:

- Low Heavy-Atom Content : The absence of heavy atoms complicates phasing. Solutions:

- Molecular Replacement : Use SHELXE with homologous structures (e.g., ethyl 4-fluorobenzo[b]thiophene carboxylate ).

- Isomorphous Replacement : Soak crystals in heavy-atom solutions (e.g., K₂PtCl₄).

- Data Quality : Ensure I/σ(I) > 2 by optimizing cryoprotection (e.g., glycerol/paraffin oil mixtures) .

Q. How do researchers validate the stability of this compound under experimental conditions?

Methodological Answer:

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents.

- ADMET Prediction : SwissADME for evaluating pharmacokinetic properties .

Data Contradiction Example :

Discrepancies in reported melting points (e.g., 120°C vs. 115°C) may arise from polymorphic forms. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.